(2E)-3-(5-methyl-2-furyl)acrylic acid

Übersicht

Beschreibung

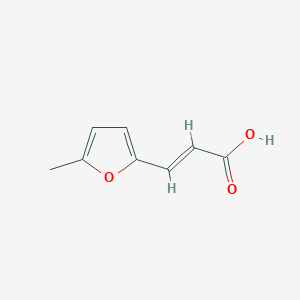

(2E)-3-(5-methyl-2-furyl)acrylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and an acrylic acid moiety at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-methyl-2-furyl)acrylic acid typically involves the condensation of 5-methyl-2-furaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of piperidinium acetate as a catalyst under solvent-free conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of renewable feedstocks, such as carbohydrate-derived furfurals, can make the production process more sustainable .

Analyse Chemischer Reaktionen

Hydroarylation Reactions

In Brønsted superacid (triflic acid, TfOH), (2E)-3-(5-methyl-2-furyl)acrylic acid undergoes hydroarylation with arenes to form 3-aryl-3-(furan-2-yl)propenoic acid derivatives. This reaction proceeds via O,C-diprotonation, generating a superelectrophilic dication that reacts with aromatic substrates (Figure 1) .

Mechanism :

-

Protonation : The carboxylic acid group and furan oxygen are protonated, forming a resonance-stabilized dication.

-

Electrophilic Attack : The dication reacts with arenes (e.g., toluene, anisole) at the β-carbon of the acrylic acid moiety.

-

Rearomatization : Deprotonation restores aromaticity, yielding hydroarylated products.

Table 1: Hydroarylation Products and Yields

| Arene | Product Structure | Yield (%) |

|---|---|---|

| Toluene | 3-(4-Methylphenyl)-3-(furan-2-yl)propenoic acid | 72 |

| Anisole | 3-(4-Methoxyphenyl)-3-(furan-2-yl)propenoic acid | 68 |

| Benzene | 3-Phenyl-3-(furan-2-yl)propenoic acid | 65 |

Oxidation Reactions

The furan ring and acrylic acid moiety are susceptible to oxidation:

-

Furan Ring Oxidation : Using KMnO₄ or CrO₃ under acidic conditions, the furan ring is oxidized to a γ-keto acid or maleic acid derivatives .

-

Acrylic Acid Oxidation : The α,β-unsaturated bond is oxidized to form a diol or epoxide under mild conditions (e.g., H₂O₂/NaOH).

Key Observation : Oxidation of the furan ring is regioselective, favoring the 5-methyl-substituted position due to steric and electronic effects .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the α,β-unsaturated bond, yielding 3-(5-methyl-2-furyl)propanoic acid. The furan ring remains intact under these conditions .

Table 2: Reduction Conditions and Outcomes

| Reagent | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd-C | 3-(5-Methyl-2-furyl)propanoic acid | >95% |

| NaBH₄/MeOH | No reaction | - |

Electrophilic Substitution

The furan ring participates in electrophilic substitution reactions. For example:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 3-position of the furan ring, forming 3-nitro-5-methyl-2-furyl derivatives .

-

Halogenation : Cl₂ or Br₂ in acetic acid yields 3-halo-5-methyl-2-furyl products .

Anhydride Formation

Reaction with acetic anhydride forms 3-(5-methyl-2-furyl)acrylic anhydride, which reacts with nucleophiles (e.g., amines, alcohols) to yield amides or esters .

Equation :

Biological Activity

Hydroarylation derivatives exhibit antimicrobial activity against Candida albicans (MIC = 64 µg/mL) and moderate activity against Escherichia coli and Staphylococcus aureus .

Comparative Reactivity

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

| Method | Description |

|---|---|

| Condensation Reaction | Involves reacting 5-methyl-2-furaldehyde with malonic acid. |

| Industrial Production | Utilizes continuous flow reactors for enhanced yield and efficiency. |

Medicinal Chemistry

Research has highlighted the potential of (2E)-3-(5-methyl-2-furyl)acrylic acid as an anti-inflammatory and antimicrobial agent. The compound has shown promising results in inhibiting enzymes involved in inflammatory pathways, such as malonyl-CoA decarboxylase (MCD), which plays a critical role in lipid metabolism.

Case Study: Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.15 |

| A549 (Lung Cancer) | 0.24 |

| HeLa (Cervical Cancer) | 0.08 |

| SMMC-7721 (Liver Cancer) | 0.34 |

These findings indicate its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus. At a concentration of 64 µg/mL, it exhibited good activity against these microorganisms, suggesting its utility in developing new antimicrobial agents .

Industrial Applications

This compound serves as a building block in organic synthesis and polymer production. Its unique structure allows it to be incorporated into various chemical processes:

- Polymer Production : It can be used to synthesize polymers and resins due to its reactive acrylic acid moiety.

- Dyes and Pigments : The compound's conjugated system enables it to function as a precursor for dyes and pigments .

Case Study: Copolymerization

In one study, derivatives of this compound were copolymerized with methyl methacrylate to create materials with tailored properties for specific applications in composites .

Wirkmechanismus

The mechanism of action of (2E)-3-(5-methyl-2-furyl)acrylic acid involves its interaction with specific molecular targets and pathways. The furan ring and acrylic acid moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(2-furyl)acrylic acid: Similar structure but lacks the methyl group at the 5-position.

5-methyl-2-furancarboxylic acid: Contains a carboxylic acid group but lacks the acrylic acid moiety.

2-acetyl-5-methylfuran: Contains an acetyl group instead of the acrylic acid moiety.

Uniqueness

(2E)-3-(5-methyl-2-furyl)acrylic acid is unique due to the presence of both the furan ring and the acrylic acid moiety, which confer distinct chemical and biological properties.

Biologische Aktivität

(2E)-3-(5-methyl-2-furyl)acrylic acid, a derivative of acrylic acid with a furan ring, has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's mechanism of action, biological effects, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is . It features a furan moiety attached to an acrylic acid backbone, which contributes to its unique reactivity and biological properties. The compound can be synthesized through various organic reactions, including the condensation of furan derivatives with acrylic acid.

The primary mechanism of action for this compound involves the inhibition of specific enzymes related to fatty acid metabolism. Notably, it has been identified as an inhibitor of malonyl-CoA decarboxylase (MCD), which plays a critical role in converting malonyl-CoA to acetyl-CoA. This inhibition can lead to alterations in lipid metabolism and energy homeostasis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated activity against various cancer cell lines, with notable cytotoxic effects observed in:

- Breast Cancer Cells (MCF-7) : The compound exhibited significant inhibition, with IC50 values indicating potent activity against these cells.

- Lung Cancer Cells (A549) : Similar cytotoxicity was reported, suggesting a broad spectrum of action against different tumor types .

Table 1 summarizes the IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.15 |

| A549 | 0.24 |

| HeLa | 0.08 |

| SMMC-7721 | 0.34 |

Neurotransmission Effects

The compound has also been studied for its effects on neurotransmission. Research indicates that it acts as a competitive inhibitor of γ-hydroxybutyrate transport in mouse brain synaptosomes, suggesting potential implications for neurological disorders .

Case Studies

- Inhibition of Fatty Acid Metabolism : A study demonstrated that this compound significantly inhibited MCD activity in vitro, leading to increased levels of malonyl-CoA and alterations in fatty acid synthesis pathways. This finding suggests therapeutic potential in metabolic disorders characterized by dysregulated lipid metabolism.

- Anticancer Activity : In vivo studies using Ehrlich ascites carcinoma models showed that treatment with this compound resulted in a significant reduction in tumor growth compared to controls. The compound's ability to induce apoptosis in cancer cells was also noted, further supporting its role as a potential anticancer agent .

Eigenschaften

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCKLDAUFPKXPU-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256714 | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54160-40-6, 14779-25-0 | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54160-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-2-enoic acid, 3-(5-methylfuran-2-yl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-METHYL-FURAN-2-YL)-ACRYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.